2-[Ethyl(heptyl)amino]acetonitrile
Description
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-[ethyl(heptyl)amino]acetonitrile |
InChI |
InChI=1S/C11H22N2/c1-3-5-6-7-8-10-13(4-2)11-9-12/h3-8,10-11H2,1-2H3 |
InChI Key |
MKRWWCIFYXJCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects: The ethyl/heptyl chains in the target compound enhance hydrophobicity compared to AAN’s primary amine or aryl-substituted analogs. This may reduce solubility in polar solvents but improve compatibility with nonpolar matrices .
- Reactivity : AAN reacts with CO₂ to form carbamates under thermal conditions , but bulkier substituents (e.g., heptyl) in the target compound may sterically hinder similar reactions.
Physicochemical Properties
Key Observations :
Key Observations :
- Astrochemical Relevance : AAN’s role as a glycine precursor in interstellar ices highlights the importance of nitriles in prebiotic chemistry . The target compound’s complexity makes it less likely to form in such environments.
- Surfactant Potential: The heptyl chain in the target compound aligns with sodium 3-oxo-2-triazene surfactants, where long alkyl chains enhance micelle formation .
Preparation Methods
Key Considerations:
-
Stoichiometry : Equimolar ratios of amine and chloroacetonitrile prevent polyalkylation.
-
Base Selection : Sodium carbonate neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
-
Side Reactions : Competing hydrolysis of chloroacetonitrile to glycolonitrile is minimized by avoiding aqueous conditions.
Synthesis of Chloroacetonitrile Precursors
Chloroacetonitrile, a critical reagent for Method 1, is synthesized via acid chloride-mediated dehydration of glycolonitrile. Patent US2331681A details scalable protocols:
Glycolonitrile Dehydration with Thionyl Chloride
Process Optimization:
-
Base Role : Organic bases (e.g., pyridine) sequester HCl, preventing glycolonitrile polymerization.
-
Solvent Choice : Aromatic solvents enhance reaction homogeneity and facilitate byproduct removal.
Alternative Pathways: Cyanide-Based Alkylation
Copper-catalyzed cyanation offers an alternative route, though direct evidence for this compound is limited. A generalized approach involves:
Advantages:
Comparative Analysis of Methods
Challenges and Mitigation Strategies
-
Purity Issues :
-
Exothermic Reactions :
-
Moisture Sensitivity :
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[Ethyl(heptyl)amino]acetonitrile?
- Methodology : Utilize acetonitrile as a solvent with triethylamine as a base catalyst. Reaction temperatures between 20–60°C and stirring durations of 6–22 hours yield optimal results (89.2%–92.2% yields). Monitor reaction progress via TLC and isolate the product via filtration and reduced-pressure drying .
- Key Variables : Temperature control (±2°C) and stoichiometric ratios of reagents (e.g., 1:1.1 molar ratio of amine to electrophile) minimize side reactions.
Q. How can HPLC be utilized to analyze the purity of this compound?
- Methodology : Employ a mobile phase combining acetonitrile (Solution B) and a pH-adjusted aqueous buffer (Solution A: acetic acid/ammonium hydroxide, pH 10.0). Use a C18 column with UV detection at 210–254 nm. Retention time comparisons with reference standards ensure purity validation .
- Validation : Spike samples with known impurities (e.g., unreacted heptylamine) to confirm resolution.
Q. What purification techniques are effective for isolating this compound?
- Methodology : After synthesis, add purified water to the reaction mixture at 5–10°C to precipitate the product. Filter under reduced pressure and recrystallize using acetonitrile/ethyl acetate (3:1 v/v) to remove residual triethylamine hydrochloride .
Q. How does solvent polarity affect the solubility of this compound?
- Methodology : Determine solubility in binary solvent systems (e.g., acetonitrile + ethyl acetate) using the Apelblat equation. Experimental data at 278.15–333.15 K can model temperature dependence. Polar aprotic solvents like acetonitrile enhance solubility due to dipole interactions .
Advanced Research Questions
Q. What mechanisms explain the formation of byproducts during the synthesis of this compound?
- Analysis : Competing nucleophilic pathways (e.g., over-alkylation) may occur if triethylamine is insufficient. Characterize byproducts via LC-MS and NMR. For example, N-oxide derivatives form under prolonged heating in acetonitrile .
- Mitigation : Optimize reaction time (≤10 hours) and use excess alkylating agent to favor mono-substitution .
Q. How should researchers address contradictory yield data in synthetic protocols for this compound?
- Resolution : Compare protocols with conflicting yields (e.g., 89.2% vs. 83%). Variables like catalyst purity (triethylamine vs. diisopropylamine), stirring efficiency, and cooling rates (e.g., rapid vs. gradual) significantly impact crystallinity and yield .
- Statistical Tools : Apply ANOVA to identify significant factors (p < 0.05) and replicate experiments under controlled conditions.
Q. Can computational methods predict the reactivity of this compound in novel reactions?
- Approach : Perform DFT calculations to model nucleophilic attack at the nitrile group. Compare activation energies for reactions with electrophiles (e.g., acyl chlorides). Use molecular dynamics (MD) simulations to assess solvent effects in acetonitrile .
Q. What analytical approaches differentiate isomeric byproducts in the synthesis of this compound?
- Techniques : Use chiral HPLC with a cellulose-based column and acetonitrile/water (70:30) mobile phase. Derivatize isomers with DNPH (2,4-dinitrophenylhydrazine) to enhance UV detection. Confirm structures via high-resolution MS/MS .
Data Presentation Guidelines
- Tables : Include columns for reaction conditions (temperature, catalyst, solvent), yields, and statistical uncertainties.
- Figures : Plot solubility data using the Buchowski-Ksiazczak λh equation to correlate temperature and solvent composition .
- Uncertainty Analysis : Report standard deviations for triplicate experiments and use error bars in kinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
